Cas no 852367-17-0 (1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione)

1-(2,6-Dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a specialized heterocyclic compound featuring a morpholine and indole moiety linked by a diketone bridge. Its unique structure offers potential utility in medicinal chemistry and organic synthesis, particularly as a versatile intermediate for the development of pharmacologically active molecules. The presence of the 2,6-dimethylmorpholine group enhances steric and electronic properties, while the indole scaffold provides a biologically relevant framework. This compound may exhibit improved stability and reactivity due to its balanced substitution pattern, making it suitable for applications in drug discovery and targeted synthesis. Its dual functional groups allow for further derivatization, enabling the exploration of structure-activity relationships in bioactive compounds.
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione structure
852367-17-0 structure
Product name:1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
CAS No:852367-17-0
MF:C16H18N2O3
MW:286.325724124908
CID:6088540
PubChem ID:18554036

1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
    • 1,2-Ethanedione, 1-(2,6-dimethyl-4-morpholinyl)-2-(1H-indol-3-yl)-
    • 1-(2,6-dimethylmorpholino)-2-(1H-indol-3-yl)ethane-1,2-dione
    • MLS-0454651.0002
    • AKOS024594787
    • F0675-0034
    • cid_18554036
    • MLS-0454651.0001
    • SR-01000134517-1
    • 1-(2,6-dimethyl-4-morpholinyl)-2-(1H-indol-3-yl)ethane-1,2-dione
    • 852367-17-0
    • BDBM84078
    • CCG-31350
    • CHEMBL1864520
    • SR-01000134517
    • Inchi: 1S/C16H18N2O3/c1-10-8-18(9-11(2)21-10)16(20)15(19)13-7-17-14-6-4-3-5-12(13)14/h3-7,10-11,17H,8-9H2,1-2H3
    • InChI Key: UMYBEXKFRRPZGU-UHFFFAOYSA-N
    • SMILES: C(N1CC(C)OC(C)C1)(=O)C(C1C2=C(NC=1)C=CC=C2)=O

Computed Properties

  • Exact Mass: 286.13174244g/mol
  • Monoisotopic Mass: 286.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 62.4Ų

Experimental Properties

  • Density: 1.236±0.06 g/cm3(Predicted)
  • Boiling Point: 481.2±55.0 °C(Predicted)
  • pka: 14.86±0.30(Predicted)

1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0675-0034-3mg
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
852367-17-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0675-0034-20mg
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
852367-17-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0675-0034-2μmol
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
852367-17-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0675-0034-5μmol
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
852367-17-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0675-0034-50mg
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
852367-17-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0675-0034-10mg
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
852367-17-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0675-0034-1mg
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
852367-17-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0675-0034-15mg
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
852367-17-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0675-0034-4mg
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
852367-17-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0675-0034-100mg
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
852367-17-0 90%+
100mg
$248.0 2023-05-17

1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Related Literature

Additional information on 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Introduction to 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CAS No. 852367-17-0)

1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, identified by its CAS number 852367-17-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by the presence of both morpholine and indole moieties, which are well-known for their diverse biological activities. The unique arrangement of these heterocyclic rings, coupled with the presence of a diketone functional group, positions this compound as a promising candidate for further exploration in medicinal chemistry.

The molecular structure of 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione consists of a central ethane backbone bridging two distinct pharmacophoric regions: the morpholine ring and the indole ring. The morpholine moiety, with its two methyl substituents at the 2 and 6 positions, contributes to the compound's solubility and stability in various solvents. This feature is particularly advantageous in pharmaceutical applications where solubility is a critical factor for drug bioavailability. Additionally, the indole ring, known for its involvement in numerous biological pathways, adds another layer of potential therapeutic activity.

In recent years, there has been a surge in research focused on developing novel compounds that combine the structural features of morpholine and indole. These dual-heterocyclic systems have shown promise in modulating various biological targets, including enzymes and receptors involved in inflammation, pain signaling, and neurodegenerative diseases. The diketone functional group in 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione further enhances its potential as a pharmacophore by providing multiple sites for chemical modification and interaction with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The morpholine ring can serve as a scaffold for designing molecules that interact with specific binding pockets on target proteins, while the indole moiety can be tailored to enhance binding affinity and selectivity. This dual functionality makes 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione an attractive candidate for further optimization as an inhibitor of key enzymes involved in disease pathways.

Recent studies have highlighted the importance of structure-based drug design in identifying novel therapeutic agents. Computational modeling techniques have been instrumental in predicting the binding modes of 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione with various biological targets. These studies have revealed that the compound can adopt multiple conformations that are compatible with different binding sites on target proteins. This flexibility suggests that 852367-17-0 may exhibit broad-spectrum activity against multiple targets, making it a valuable tool for drug discovery.

The synthesis of 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione presents both challenges and opportunities for chemists. The presence of multiple stereocenters requires careful consideration during synthetic planning to ensure high enantiomeric purity. Advances in asymmetric synthesis have provided new methodologies for constructing complex molecules like this one with high precision. Additionally, the diketone group offers multiple reactive sites that can be exploited for further derivatization, allowing chemists to fine-tune the properties of the compound.

In conclusion,852367-17-x represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of morpholine and indole moieties, coupled with the presence of a diketone functional group, makes it an exciting candidate for further exploration in drug discovery. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one will play a crucial role in advancing our understanding of disease mechanisms and developing novel treatments.

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